4-Chloro-N-1H-indazol-5-ylbutanamide

Description

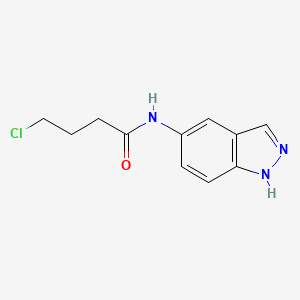

4-Chloro-N-1H-indazol-5-ylbutanamide is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 4-position and a butanamide group at the 5-position. Indazole derivatives are widely explored for their pharmaceutical relevance, including anticancer, anti-inflammatory, and antimicrobial activities . The chlorine substituent and butanamide chain in this compound likely influence its electronic profile, solubility, and biological interactions.

Properties

CAS No. |

478828-56-7 |

|---|---|

Molecular Formula |

C11H12ClN3O |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

4-chloro-N-(1H-indazol-5-yl)butanamide |

InChI |

InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16) |

InChI Key |

OHIPEJCSRHQTAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indazole derivatives includes the cyclization of o-haloaryl-N-tosylhydrazones using transition metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and an oxidizing atmosphere.

Industrial Production Methods

Industrial production of 4-Chloro-N-1H-indazol-5-ylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-1H-indazol-5-ylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

4-Chloro-N-1H-indazol-5-ylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-1H-indazol-5-ylbutanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes and receptors involved in disease processes. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound may also interact with other molecular targets, such as kinases and transcription factors, to exert its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features

The table below highlights structural variations among 4-Chloro-N-1H-indazol-5-ylbutanamide and related compounds:

Key Observations :

- Core Heterocycles : The indazole core in the target compound contrasts with pyrazole () and indole-imidazole systems (). Indazole’s fused aromatic system may enhance π-π stacking interactions compared to single-ring pyrazoles.

- Functional Groups : The butanamide group provides flexibility, whereas sulfonamide () and carboxamide () groups offer rigidity and hydrogen-bonding capacity.

Melting Points and Stability :

- Pyrazole carboxamides (): 133–183°C, reflecting moderate thermal stability.

- Imidazole-indole hybrids (): >200°C, suggesting enhanced stability due to extended conjugation and halogen substituents.

- Target Compound (Inferred): Melting point likely intermediate, influenced by the flexible butanamide chain.

Spectral Data Comparison:

- ¹H-NMR : Pyrazole derivatives () show aromatic proton singlets at δ 8.12, while sulfonamides () may exhibit downfield shifts due to electron-withdrawing effects.

- MS/IR : The target’s butanamide chain would produce distinct fragmentation patterns (e.g., m/z corresponding to C₁₃H₁₅ClN₄O), contrasting with sulfonamide-associated peaks in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.